Chicamycin A

Description

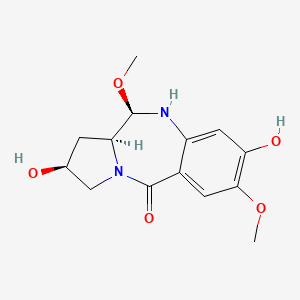

Chicamycin A is a pyrrolo[2,1-c][1,4]benzodiazepine (PBD) antitumor antibiotic originally isolated from Streptomyces species. Its structure was elucidated through chemical degradation and spectral analysis, revealing a complex polycyclic framework: 2(S),11(R),11a(S)-1,2,3,10,11,11a-hexahydro-2,8-dihydroxy-7,11-dimethoxy-5H-pyrrolo[2,1-c][1,4]benzodiazepine-5-one . This compound exhibits DNA-binding activity, targeting specific sequences to disrupt transcription and replication, a hallmark mechanism of PBDs . This compound is distinguished by its hydroxyl and methoxy substituents on the aromatic ring and pyrrolidine moiety, which influence its biological activity and solubility .

Properties

CAS No. |

89675-37-6 |

|---|---|

Molecular Formula |

C14H18N2O5 |

Molecular Weight |

294.3 g/mol |

IUPAC Name |

(6R,6aS,8S)-3,8-dihydroxy-2,6-dimethoxy-5,6,6a,7,8,9-hexahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one |

InChI |

InChI=1S/C14H18N2O5/c1-20-12-4-8-9(5-11(12)18)15-13(21-2)10-3-7(17)6-16(10)14(8)19/h4-5,7,10,13,15,17-18H,3,6H2,1-2H3/t7-,10-,13+/m0/s1 |

InChI Key |

FDZKMDGYTVIWIB-LCWDIZFYSA-N |

SMILES |

COC1C2CC(CN2C(=O)C3=CC(=C(C=C3N1)O)OC)O |

Isomeric SMILES |

CO[C@@H]1[C@@H]2C[C@@H](CN2C(=O)C3=CC(=C(C=C3N1)O)OC)O |

Canonical SMILES |

COC1C2CC(CN2C(=O)C3=CC(=C(C=C3N1)O)OC)O |

Synonyms |

1,2,3,10,11a-pentahydro-2,8-dihydroxy-7,11-dimethoxy-5H-pyrrolo(2,1-c)(1,4)-benzodiazepin-5-one chicamycin A |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Functional Differences Among PBD Antibiotics

| Compound | Core Structure | Key Substituents | DNA-Binding Specificity | Biological Activity |

|---|---|---|---|---|

| This compound | Pyrrolo[2,1-c][1,4]benzodiazepine | 2,8-dihydroxy; 7,11-dimethoxy; hexahydro pyrrolidine ring | Prefers guanine-rich regions | Antitumor, inhibits transcription |

| Chicamycin B | Pyrrolo[2,1-c][1,4]benzodiazepine | Demethanolated form of this compound; lacks 11-methoxy group | Similar to this compound | Reduced potency vs. This compound |

| Neothramycin | Pyrrolo[2,1-c][1,4]benzodiazepine | 2,8-dihydroxy; 7-methoxy; tetrahydro pyrrolidine ring (differs in hydroxyl position) | Binds adenine-thymine-rich regions | Antitumor, lower cytotoxicity |

| Anthramycin | Pyrrolo[2,1-c][1,4]benzodiazepine | 2-hydroxy; 7-methoxy; unsaturated pyrrolidine ring | Covalent adducts with guanine | Potent antitumor, high toxicity |

| DC-81 | Pyrrolo[2,1-c][1,4]benzodiazepine | 8-methoxy; unsaturated pyrrolidine ring | Cross-links DNA strands | Anticancer, moderate potency |

| Porothramycin | Pyrrolo[2,1-c][1,4]benzodiazepine | 2,8-dihydroxy; 7-methoxy; saturated pyrrolidine ring | Targets minor DNA grooves | Antitumor, synergistic with other agents |

Functional and Mechanistic Differences

- DNA Interaction: this compound and B bind non-covalently to guanine-rich DNA regions via hydrogen bonding and van der Waals interactions, facilitated by their hydroxyl and methoxy groups . Anthramycin forms covalent bonds with guanine N2 positions, enhancing its cytotoxicity but increasing off-target effects . DC-81 induces DNA cross-linking, leading to irreversible helix distortion .

Therapeutic Profiles :

- This compound demonstrates moderate cytotoxicity compared to Anthramycin, which exhibits higher potency but narrower therapeutic windows .

- Neothramycin’s altered hydroxyl configuration reduces DNA-binding affinity, resulting in lower antitumor efficacy .

- Porothramycin’s saturated pyrrolidine ring improves solubility, enabling combination therapies .

Research Findings and Clinical Relevance

- This compound vs. Neothramycin : Structural analysis reveals that this compound’s 11-methoxy group and hexahydro pyrrolidine ring enhance its stability and DNA-binding capacity compared to Neothramycin, which lacks these features .

- This compound vs. Anthramycin: While both target DNA, this compound’s non-covalent binding reduces genotoxicity, making it a safer candidate for prolonged use .

- Synergistic Potential: Porothramycin and this compound show synergistic effects in preclinical models, likely due to complementary DNA-targeting mechanisms .

Q & A

Q. How can researchers establish the mechanism of action of Chicamycin A in bacterial inhibition?

To determine the mechanism, employ a combination of biochemical assays (e.g., minimum inhibitory concentration [MIC] testing) and genomic/proteomic profiling. For example:

- Perform time-kill curve assays to assess bactericidal vs. bacteriostatic effects .

- Use transcriptomic analysis (RNA sequencing) to identify differentially expressed genes in bacterial cultures treated with this compound .

- Validate protein targets via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm binding interactions .

Table 1: Key Analytical Techniques for Mechanism Studies

| Technique | Application | Sensitivity | Reference |

|---|---|---|---|

| MIC Assay | Determine inhibitory concentration | Moderate | |

| RNA-Seq | Identify gene expression changes | High | |

| SPR | Quantify ligand-protein binding | High |

Q. What experimental designs are optimal for isolating this compound from natural sources?

Use a multi-step purification approach:

- Begin with solvent extraction (e.g., ethyl acetate for secondary metabolites) followed by chromatographic separation (HPLC or TLC).

- Validate purity via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy .

- Apply bioassay-guided fractionation to track antibacterial activity across purification stages .

Advanced Research Questions

Q. How should researchers resolve contradictory data on this compound’s bioactivity across bacterial strains?

Address discrepancies through:

- Orthogonal assays (e.g., checkerboard synergy testing) to rule out methodological artifacts .

- Structural elucidation of this compound variants (e.g., minor glycosylation differences) using LC-MS/MS and X-ray crystallography .

- Strain-specific genomic analysis to identify resistance markers (e.g., efflux pump genes) that may explain differential susceptibility .

Q. What strategies mitigate cytotoxicity of this compound in eukaryotic cells while retaining antibacterial efficacy?

- Conduct structure-activity relationship (SAR) studies to modify functional groups linked to cytotoxicity .

- Use nanoparticle encapsulation (e.g., liposomes) to enhance targeted delivery and reduce off-target effects .

- Validate selectivity via dual RNA-seq (host-pathogen transcriptomics) to identify pathways unaffected in human cells .

Q. How can contradictory findings in this compound’s pharmacokinetic profiles be reconciled?

- Perform allometric scaling across species (e.g., murine vs. primate models) to account for metabolic differences .

- Use physiologically based pharmacokinetic (PBPK) modeling to simulate absorption/distribution under varying physiological conditions .

- Validate in vitro-in vivo correlation (IVIVC) using microdialysis or tissue homogenate studies .

Methodological Best Practices

Q. What frameworks ensure rigorous experimental design in this compound research?

Apply the FINER criteria :

- Feasible : Pilot studies to assess scalability of synthesis/purification .

- Novel : Cross-validate findings against existing antibiotics (e.g., macrolides) to highlight unique mechanisms .

- Ethical : Adhere to institutional biosafety protocols for handling antibiotic-resistant pathogens .

Q. How should researchers address conflicting interpretations of this compound’s resistance mechanisms?

- Use confocal microscopy to visualize bacterial membrane permeability changes post-treatment .

- Apply CRISPR-Cas9 gene editing to knock out putative resistance genes and assess phenotypic reversion .

- Conduct meta-analysis of published datasets to identify consensus resistance pathways .

Data Analysis & Reporting

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?

- Fit data to Hill-Langmuir equations to calculate EC₅₀ values .

- Use mixed-effects models to account for batch-to-batch variability in natural product extracts .

- Apply false discovery rate (FDR) correction in high-throughput genomic/proteomic datasets .

Q. How can researchers enhance reproducibility in this compound bioactivity assays?

Q. What criteria distinguish artifact signals from true bioactivity in high-throughput screens?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.